![molecular formula C10H15NO B2873434 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile CAS No. 94994-13-5](/img/structure/B2873434.png)

4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

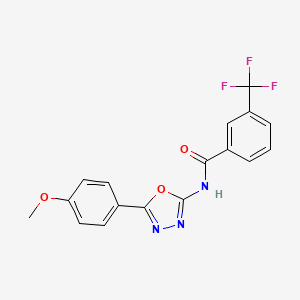

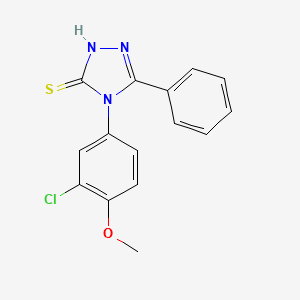

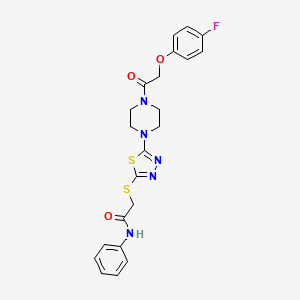

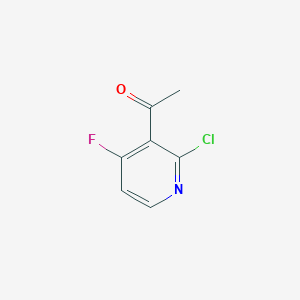

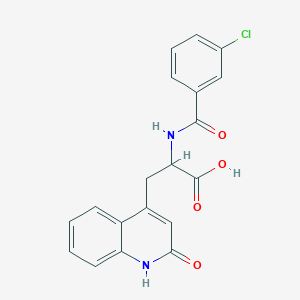

“4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile” is a chemical compound with the molecular formula C10H15NO . It is related to “4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid”, which has a CAS Number of 828-52-4 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringC1CC2(CCC1(CC2)CO)C#N . This indicates that the molecule contains a bicyclic structure with a hydroxymethyl group and a carbonitrile group attached.

Aplicaciones Científicas De Investigación

Efficient Synthesis and Structural Analysis

One study describes an efficient four-step process to generate a compound starting with 5-hydroxymethyl-2-furfuraldehyde, showcasing the versatility of bicyclic compounds in organic synthesis (Connolly et al., 2010). Another research focused on the synthesis of new building blocks for the construction of angularly fused triquinanes, highlighting the role of intramolecular reactions in developing complex molecular structures (Marco-Contelles et al., 2002).

Molecular Machines and Functional Materials

A groundbreaking study utilized halogen bonding to construct a crystalline array of molecular rotors, revealing impressive room temperature rotational rates and demonstrating the potential of halogen bonding in the design of functional materials and molecular machines (Lemouchi et al., 2011).

NMR Spectroscopy and Stereochemical Effects

Research on the carbon-13 NMR spectra of various derivatives of bicyclo compounds has provided insights into the stereochemical effects of substituents on carbon shieldings, aiding in stereochemical assignments in related systems (Brouwer et al., 1977).

Synthetic Applications and Catalyst Development

Several studies have been conducted on the synthesis of optically active compounds and the development of novel catalysts, showcasing the utility of bicyclic compounds in creating complex molecular architectures with high enantioselectivity (Almqvist et al., 1996). Additionally, the use of DABCO functionalized ionic liquids for the multicomponent synthesis of heterocyclic scaffolds under sustainable reaction conditions has been explored, highlighting the efficiency and green chemistry aspects of these methods (Lohar et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-7-9-1-4-10(8-12,5-2-9)6-3-9/h12H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTJUGZBCSYSSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2873353.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)

![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)

![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)